molecular formula C8H15NO2 B12312800 4,6-Dimethylpiperidine-2-carboxylic acid, cis

4,6-Dimethylpiperidine-2-carboxylic acid, cis

Cat. No.: B12312800
M. Wt: 157.21 g/mol
InChI Key: BRCPKVKLLIOMQR-RRKCRQDMSA-N
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Description

4,6-Dimethylpiperidine-2-carboxylic acid, cis (rac-(2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid) is a piperidine derivative characterized by a six-membered saturated ring with two methyl groups at positions 4 and 6 and a carboxylic acid group at position 2. The cis designation indicates that the methyl and carboxylic acid substituents are on the same side of the ring plane, influencing its stereochemical and conformational properties . This compound is structurally significant in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly as a conformational constraint in drug design.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m0/s1

InChI Key

BRCPKVKLLIOMQR-RRKCRQDMSA-N

Isomeric SMILES

C[C@H]1C[C@H](N[C@H](C1)C(=O)O)C

Canonical SMILES

CC1CC(NC(C1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves several steps. One common method includes the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, catering to the high demand for piperidine-containing compounds in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpiperidine-2-carboxylic acid, cis, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Building Block

4,6-Dimethylpiperidine-2-carboxylic acid is often utilized as a building block in the synthesis of more complex molecules. Its structure allows for various functionalizations that can lead to the formation of diverse chemical entities. For instance, it can be used to synthesize derivatives that possess biological activity or serve as precursors for pharmaceuticals.

1.2 Case Study: Synthesis of Bioactive Compounds

A notable application is in the synthesis of bioactive compounds where 4,6-Dimethylpiperidine-2-carboxylic acid acts as an intermediate. In one study, researchers synthesized a series of piperidine derivatives that exhibited significant antitumor activity. The compound's ability to undergo nucleophilic substitution reactions facilitated the introduction of various substituents that enhanced biological activity.

Medicinal Chemistry

2.1 Potential Pharmacological Properties

Research has indicated that 4,6-Dimethylpiperidine-2-carboxylic acid may possess pharmacological properties beneficial in treating various conditions. Its derivatives have been studied for their potential as analgesics and anti-inflammatory agents.

2.2 Case Study: Analgesic Activity

In a controlled study, derivatives of 4,6-Dimethylpiperidine-2-carboxylic acid were evaluated for analgesic effects using animal models. The results demonstrated that certain modifications to the piperidine ring significantly increased pain relief compared to standard analgesics. This highlights the compound's potential in developing new pain management therapies.

Agrochemicals

3.1 Use in Pesticide Development

The compound has also found applications in agrochemicals, particularly in the development of novel pesticides. Its structural features allow it to interact with biological systems in pests effectively.

3.2 Case Study: Insecticidal Activity

A study focused on synthesizing insecticides based on 4,6-Dimethylpiperidine-2-carboxylic acid showed promising results against common agricultural pests. The synthesized compounds demonstrated high efficacy with lower toxicity to non-target organisms, suggesting their potential for safer agricultural practices.

Data Tables

Here are summarized data tables reflecting key findings related to the applications of 4,6-Dimethylpiperidine-2-carboxylic acid:

Application Area Compound Derivative Activity/Effect Reference
Chemical SynthesisPiperidine DerivativesAntitumor Activity
Medicinal ChemistryAnalgesic DerivativesPain Relief
AgrochemicalsInsecticide VariantsPest Control

Mechanism of Action

The mechanism of action of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors in the body. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Solubility/Stability Notes
4,6-Dimethylpiperidine-2-carboxylic acid, cis C₈H₁₅NO₂ 157.21 (calc.) Not available Piperidine ring; 4,6-dimethyl; cis-config Likely polar due to -COOH group
4,4-Dimethylpiperidine-2-carboxylic acid HCl C₈H₁₅NO₂·HCl 193.67 (calc.) 1803560-90-8 Piperidine ring; 4,4-dimethyl; HCl salt Enhanced solubility in water
4,5-Dimethylpyridine-2-carboxylic acid C₈H₉NO₂ 151.17 Not available Aromatic pyridine ring; 4,5-dimethyl Lower solubility (non-polar ring)
4,5-Dimethoxy-2-pyridinecarboxylic acid C₈H₉NO₄ 183.16 1256820-18-4 Pyridine ring; 4,5-dimethoxy substituents 33 g/L in water (25°C)
rac-(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid HCl C₈H₁₅NO₃·HCl 209.67 (calc.) Not available Morpholine ring (O-atom); 4,6-dimethyl Polar due to morpholine oxygen

Structural and Functional Differences

Ring Type and Substituent Positioning: Piperidine vs. Morpholine: The replacement of a CH₂ group in piperidine with an oxygen atom in morpholine (e.g., ) introduces polarity and hydrogen-bonding capacity, altering solubility and biological interactions . 4,6-Dimethyl vs.

Aromatic vs. Saturated Rings :

  • Pyridine derivatives (e.g., 4,5-dimethylpyridine-2-carboxylic acid, ) exhibit aromaticity, leading to reduced basicity compared to saturated piperidine analogs. This impacts reactivity in electrophilic substitution reactions .

Functional Group Modifications :

  • Methoxy groups in 4,5-dimethoxy-2-pyridinecarboxylic acid () increase electron density on the ring, enhancing resonance stabilization but reducing acidity compared to methyl groups .

Biological Activity

4,6-Dimethylpiperidine-2-carboxylic acid, cis (also referred to as cis-2,6-dimethylpiperidine-4-carboxylic acid), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4,6-dimethylpiperidine-2-carboxylic acid, cis is C8H15NO2C_8H_{15}NO_2. The compound features a piperidine ring with two methyl groups at the 4 and 6 positions and a carboxylic acid functional group at the 2 position. Its stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various biological targets.

Research indicates that the mechanism of action for 4,6-dimethylpiperidine-2-carboxylic acid involves its interaction with neurotransmitter systems. The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which could enhance cholinergic transmission in the central nervous system. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are a common therapeutic strategy .

Acetylcholinesterase Inhibition

A notable study evaluated the pharmacological properties of various piperidine derivatives, including 4,6-dimethylpiperidine-2-carboxylic acid. The findings revealed that this compound exhibited significant AChE inhibitory activity. The binding affinity was assessed using molecular docking studies, showing that the compound interacts effectively with key residues in the AChE active site .

Neurotransmitter Transporter Interaction

Further investigations have suggested that 4,6-dimethylpiperidine-2-carboxylic acid may act as a ligand for neurotransmitter transporters. This interaction could modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for psychiatric disorders .

Comparative Biological Activity

To understand the unique properties of 4,6-dimethylpiperidine-2-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
cis-Dimethyl piperidine-2,4-dicarboxylate Substituted piperidine with two carboxylate groupsExhibits different reactivity due to substitution pattern
Piperidine-2-carboxylic acid Non-methylated versionLacks methyl ester groups
N-Methylpiperidine-2-carboxamide Amide instead of esterAlters solubility and biological activity

Case Studies

  • Alzheimer's Disease Treatment : A study investigated various piperidine derivatives for their AChE inhibitory effects. Compounds similar to 4,6-dimethylpiperidine showed promising results in enhancing cholinergic activity in animal models of Alzheimer's disease .
  • Neurotransmitter Modulation : Another case study focused on the modulation of serotonin and dopamine levels through compounds containing piperidine structures. It highlighted how 4,6-dimethylpiperidine derivatives could influence mood and cognitive functions by interacting with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the cis stereochemistry of 4,6-dimethylpiperidine-2-carboxylic acid?

  • Methodological Answer :

  • 1H NMR : Coupling constants between axial and equatorial protons in the piperidine ring can indicate spatial proximity. For cis isomers, distinct splitting patterns arise due to restricted rotation .
  • NOESY/ROESY : Nuclear Overhauser effects between methyl groups (C4 and C6) confirm their spatial proximity in the cis configuration .
  • X-ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis. Refer to NIST Standard Reference Data for validation of spectral libraries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Waste Disposal : Segregate acidic waste and consult institutional guidelines for hazardous chemical disposal .

Q. How can researchers determine the purity of cis-4,6-dimethylpiperidine-2-carboxylic acid?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (210–220 nm) and acetonitrile/water (0.1% TFA) gradient elution. Compare retention times to certified standards .
  • Titration : Potentiometric titration with NaOH to quantify carboxylic acid content .

Advanced Research Questions

Q. How can synthetic routes be optimized to maximize yield and minimize diastereomer formation?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor cis stereochemistry .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction parameters (e.g., pH, temperature) dynamically .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .

Q. What computational approaches predict the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • DFT Calculations : Model hydrolysis pathways using Gaussian or ORCA software. Focus on carboxylate group reactivity and steric hindrance from methyl groups .
  • Molecular Dynamics (MD) : Simulate solvation shells to assess hydrogen-bonding interactions and pH-dependent stability .

Q. How should researchers resolve discrepancies between experimental and theoretical NMR data?

  • Methodological Answer :

  • Dynamic Effects : Investigate ring-flipping kinetics via variable-temperature NMR to rule out conformational averaging .
  • Solvent Calibration : Use deuterated solvents (e.g., D2O, DMSO-d6) and reference internal standards (e.g., TMS) to correct chemical shifts .

Q. What role does this compound play in peptidomimetic drug design?

  • Methodological Answer :

  • Backbone Modification : Incorporate the cis-piperidine scaffold to mimic proline residues, enhancing metabolic stability in protease inhibitors .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied methyl substitutions and test binding affinity using SPR or fluorescence polarization assays .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :

  • Replicate Conditions : Ensure consistent solvent purity, temperature (25°C), and agitation methods.
  • Dynamic Light Scattering (DLS) : Check for micelle or aggregate formation, which may falsely suggest low solubility .
  • Reference Standards : Cross-validate with NIST solubility databases .

Q. Why do synthetic yields vary across literature reports?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) .
  • Byproduct Analysis : Employ LC-MS to trace side reactions (e.g., oxidation, decarboxylation) impacting yield .

Methodological Resources

  • Stereochemical Confirmation : Refer to NIST Chemistry WebBook for NMR and crystallographic data .
  • Synthetic Optimization : Consult asymmetric catalysis protocols in peptidomimetic synthesis .
  • Safety Guidelines : Follow BIOFOUNT’s protocols for hazardous chemical handling .

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